molecular formula C9H11NO6S2 B14658344 7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid CAS No. 41614-27-1

7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid

Cat. No.: B14658344
CAS No.: 41614-27-1
M. Wt: 293.3 g/mol
InChI Key: VATQYKDHIHRVIN-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone substituted with amino and sulfonic acid groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indene ring system, followed by the introduction of amino and sulfonic acid groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acid derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amino derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amino derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene backbone but differs in its functional groups.

    1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid: Another similar compound with different substituents on the indene ring.

Uniqueness

7-Amino-2,3-dihydro-1H-indene-4,6-disulfonic acid is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

41614-27-1

Molecular Formula

C9H11NO6S2

Molecular Weight

293.3 g/mol

IUPAC Name

7-amino-2,3-dihydro-1H-indene-4,6-disulfonic acid

InChI

InChI=1S/C9H11NO6S2/c10-9-6-3-1-2-5(6)7(17(11,12)13)4-8(9)18(14,15)16/h4H,1-3,10H2,(H,11,12,13)(H,14,15,16)

InChI Key

VATQYKDHIHRVIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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